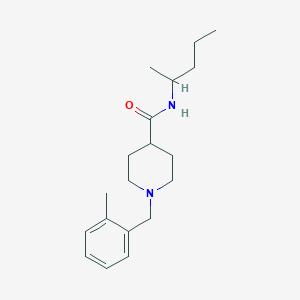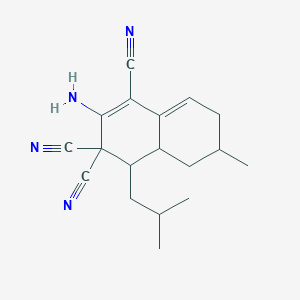
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first identified in 2012 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. Despite its legal status, AB-PINACA has been found in various illicit products, including herbal blends and e-cigarettes.
作用机制
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has been found to have a higher affinity for the CB1 receptor than THC, the main psychoactive component of cannabis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of THC, including euphoria, relaxation, altered perception, and increased appetite. However, this compound has been found to be more potent and longer-lasting than THC, which can lead to more severe adverse effects such as anxiety, paranoia, and hallucinations. This compound has also been associated with cardiovascular and respiratory effects, including increased heart rate and blood pressure, and bronchodilation.
实验室实验的优点和局限性
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, its legal status as a controlled substance can make it difficult to obtain for research purposes, and its potential for adverse effects can pose ethical concerns.
未来方向
Future research on 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could focus on its potential as a therapeutic agent for conditions such as pain, anxiety, and inflammation. It could also investigate the long-term effects of synthetic cannabinoids on the brain and behavior, including their potential for addiction and withdrawal symptoms. Additionally, studies could explore the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol. Finally, research could focus on developing safer and more effective synthetic cannabinoids for medical and research purposes.
Conclusion
This compound is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Its high potency and selectivity for the CB1 receptor make it a valuable research tool for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, its potential for adverse effects and legal status as a controlled substance pose challenges for research and ethical considerations. Future research on this compound could focus on its potential as a therapeutic agent and the long-term effects of synthetic cannabinoids on the brain and behavior.
合成方法
The synthesis of 1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methylbenzyl)-piperidin-4-amine with 1-methylbutyl isocyanate in the presence of a catalyst. The resulting product is a white powder that is soluble in organic solvents. The purity and potency of this compound can be increased through purification techniques such as recrystallization and chromatography.
科学研究应用
1-(2-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been used as a research tool to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This compound has also been used to investigate the pharmacological effects of synthetic cannabinoids on the brain, including their potential for addiction and withdrawal symptoms.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-7-16(3)20-19(22)17-10-12-21(13-11-17)14-18-9-6-5-8-15(18)2/h5-6,8-9,16-17H,4,7,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLAFHUKUSMRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6060588.png)